molecular formula C9H8O B058226 2-Indanone CAS No. 615-13-4

2-Indanone

Cat. No. B058226
CAS RN: 615-13-4
M. Wt: 132.16 g/mol
InChI Key: UMJJFEIKYGFCAT-UHFFFAOYSA-N
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Patent
US05594080

Procedure details

A solution of 2-indanone (13.47 g, 102 mmol) in anhydrous benzene (100 mL) is added to phenylmagnesium bromide (3.0M in diethyl ether, 50.9 mL, 153 mmol) at 5° C. over 2.5 hours. The reaction was allowed to warm to room temperature over 30 minutes. The solution was cooled to 0° C. and 150 mL of water are added. The resultant mixture was diluted with 200 mL of hexanes, neutralized with 5M HCl, and washed with brine (2×100 mL). The aqueous layer was extracted with hexanes (2×50 mL), and the combined organic layers were dried (MgSO4), filtered, and the solvent removed in vacuo from the filtrate to yield a brown oil. This oil and p-toluenesulfonic acid (0.50 g) were dissolved in benzene (250 mL) in a round-bottom flask below a Soxhlet extractor containing 4 Å molecular sieves. After refluxing for 2.5 hours, the solution was filtered and cooled to 5° C. overnight. The product, a white flaky solid, was collected by filtration, and was washed with 50 mL of cold benzene. Additional product is obtained by concentrating the filtrate, cooling, and filtering the crystals (12.60 g, 64.3% yield). 1H NMR (400 Mhz, 20° C., CDCl3) δ7.62 (d,J=7.3 Hz, 2H), 7.47 (d,J =7.3 Hz, 1H), 7.39 (m, 3H), 7.27 (m, 2H), 7.22 (s,1H), 7.18 (t,J=7.4 Hz,1H), 3.78 (S, 2H). 13C{1H} NMR (100 Mhz, 20° C., CDCl3): δ146.3, 145.3, 143.1, 135.9, 128.6, 127.5, 126.5, 126.4, 125.6, 124.7, 123.6, 120.9, 38.9.
Quantity
13.47 g
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Yield
64.3%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[C:11]1([Mg]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O.Cl>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:11]1([C:2]2[CH2:3][C:4]3[C:9]([CH:1]=2)=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
13.47 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
50.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
WASH
Type
WASH
Details
washed with brine (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with hexanes (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo from the filtrate
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
ADDITION
Type
ADDITION
Details
containing 4 Å molecular sieves
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product, a white flaky solid, was collected by filtration
WASH
Type
WASH
Details
was washed with 50 mL of cold benzene
CUSTOM
Type
CUSTOM
Details
Additional product is obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.